molecular formula C10H11N4NaO5S B14111280 sodium;(3S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

sodium;(3S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B14111280
M. Wt: 322.28 g/mol
InChI Key: RFMIKMMOLPNEDG-VMKQZJJLSA-M
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Description

Sodium;(3S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate, commonly known as Tazobactam sodium, is a β-lactamase inhibitor. It is used in combination with β-lactam antibiotics to enhance their efficacy against β-lactamase-producing bacteria. This compound is particularly effective against Gram-negative bacteria and is often used in clinical settings to treat severe bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tazobactam sodium involves multiple steps, starting from the penicillin nucleusThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of Tazobactam sodium involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes purification steps such as crystallization and chromatography to remove impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Tazobactam sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and reduced forms of Tazobactam sodium, as well as substituted derivatives with different functional groups .

Scientific Research Applications

Tazobactam sodium has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to study β-lactamase inhibition.

    Biology: Investigated for its role in inhibiting bacterial enzymes and its effects on bacterial growth.

    Medicine: Combined with antibiotics like piperacillin to treat severe infections caused by resistant bacteria.

    Industry: Used in the development of new antibacterial agents and formulations

Mechanism of Action

Tazobactam sodium works by inhibiting β-lactamase enzymes produced by bacteria. These enzymes degrade β-lactam antibiotics, rendering them ineffective. By inhibiting these enzymes, Tazobactam sodium protects the antibiotic from degradation, allowing it to exert its bactericidal effects. The molecular targets include the active sites of β-lactamase enzymes, where Tazobactam sodium forms a stable acyl-enzyme complex, preventing the enzyme from hydrolyzing the antibiotic .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tazobactam sodium is unique due to its high efficacy against a wide range of β-lactamase enzymes, including those that are resistant to other inhibitors. Its combination with piperacillin provides a broad-spectrum antibacterial effect, making it a valuable tool in the treatment of severe infections .

Properties

Molecular Formula

C10H11N4NaO5S

Molecular Weight

322.28 g/mol

IUPAC Name

sodium;(3S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C10H12N4O5S.Na/c1-10(5-13-3-2-11-12-13)8(9(16)17)14-6(15)4-7(14)20(10,18)19;/h2-3,7-8H,4-5H2,1H3,(H,16,17);/q;+1/p-1/t7-,8?,10+;/m1./s1

InChI Key

RFMIKMMOLPNEDG-VMKQZJJLSA-M

Isomeric SMILES

C[C@@]1(C(N2[C@H](S1(=O)=O)CC2=O)C(=O)[O-])CN3C=CN=N3.[Na+]

Canonical SMILES

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])CN3C=CN=N3.[Na+]

Origin of Product

United States

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